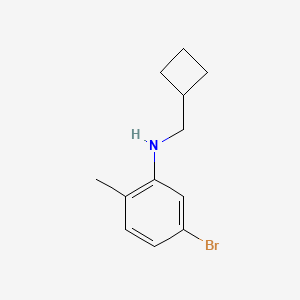

5-bromo-N-(cyclobutylmethyl)-2-methylaniline

Description

5-bromo-N-(cyclobutylmethyl)-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 5th position, a cyclobutylmethyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the aniline ring

Properties

IUPAC Name |

5-bromo-N-(cyclobutylmethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-9-5-6-11(13)7-12(9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYASQZQISWYTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NCC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline typically involves:

- Starting from 5-bromo-2-methylaniline or its derivatives , which provides the aromatic core with the correct substitution pattern.

- N-alkylation with cyclobutylmethyl halides or related alkylating agents to introduce the cyclobutylmethyl group on the aniline nitrogen.

- Alternative approaches may include reductive amination of 5-bromo-2-methylaniline with cyclobutylmethyl aldehyde or related intermediates.

Preparation of 5-Bromo-2-methylaniline Core

The 5-bromo-2-methylaniline core can be prepared by selective bromination and methylation of aniline derivatives or via commercially available intermediates. For example, 4-bromo-2-methylaniline derivatives have been synthesized via bromination of 2-methylaniline followed by purification steps.

N-Alkylation with Cyclobutylmethyl Halide

The key step to obtain this compound is the N-alkylation of the aniline nitrogen. This can be achieved by:

- Reacting 5-bromo-2-methylaniline with cyclobutylmethyl bromide or chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as tetrahydrofuran or dimethylformamide.

- The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the alkyl halide to form the N-cyclobutylmethyl derivative.

This method is analogous to the preparation of other N-substituted anilines, such as N-(tetrahydro-2H-pyran-4-yl)methyl derivatives reported in the literature.

Alternative Reductive Amination Route

Another method involves reductive amination :

- Condensation of 5-bromo-2-methylaniline with cyclobutylmethyl aldehyde to form an imine intermediate.

- Subsequent reduction of the imine using a reducing agent such as sodium borohydride or catalytic hydrogenation yields the N-(cyclobutylmethyl) derivative.

This approach can offer milder conditions and better selectivity, especially when sensitive functional groups are present.

Reaction Conditions and Optimization

Based on analogous reactions for related compounds, the following conditions are typical:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Brominating agent (e.g., NBS) in acetic acid | 80-90 | Selective bromination at 5-position |

| N-Alkylation | Cyclobutylmethyl bromide, K2CO3, DMF, 25-60°C, 12-24h | 70-85 | Base-mediated nucleophilic substitution |

| Reductive Amination | Cyclobutylmethyl aldehyde, NaBH4 or H2/Pd catalyst | 60-80 | Mild conditions, avoids over-alkylation |

Research Findings and Analytical Data

- Yields : N-alkylation typically gives yields in the range of 70-85%, depending on purity of starting materials and reaction conditions.

- Selectivity : Bromine at the 5-position remains intact under mild alkylation conditions, avoiding side reactions such as debromination.

- Purification : Products are purified by column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

- Characterization : NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point determination confirm the structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-Alkylation | 5-bromo-2-methylaniline | Cyclobutylmethyl bromide, base, DMF, 25-60°C | Straightforward, high yield | Requires alkyl halide, possible side reactions |

| Reductive Amination | 5-bromo-2-methylaniline + aldehyde | Cyclobutylmethyl aldehyde, NaBH4 or H2/Pd | Mild conditions, selective | Requires aldehyde, additional reduction step |

| Stepwise Synthesis (if needed) | From 2-methylaniline via bromination | NBS or other brominating agents | Access to starting material | Requires careful control of regioselectivity |

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclobutylmethyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Corresponding substituted anilines.

Scientific Research Applications

5-bromo-N-(cyclobutylmethyl)-2-methylaniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclobutylmethyl)-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclobutylmethyl group can influence the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-(cyclobutylmethyl)-2-furamide

- 5-bromo-2-methylaniline

- N-(cyclobutylmethyl)-2-methylaniline

Uniqueness

5-bromo-N-(cyclobutylmethyl)-2-methylaniline is unique due to the specific combination of substituents on the aniline ring. The presence of the bromine atom at the 5th position and the cyclobutylmethyl group attached to the nitrogen atom provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-N-(cyclobutylmethyl)-2-methylaniline (CAS No.: 1482633-72-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological systems, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzene ring, with a cyclobutylmethyl group and a methyl group on the aniline nitrogen. Its molecular formula is C₁₁H₁₄BrN, and it possesses a molecular weight of approximately 241.15 g/mol. The presence of the bromine atom suggests potential reactivity in biological systems, particularly in enzyme interactions.

Target Interactions

Brominated compounds like this compound often interact with various biological targets, including proteins and enzymes. These interactions can lead to modulation of enzymatic activity, influencing metabolic pathways and cellular functions.

Biochemical Pathways

Research indicates that this compound may influence key metabolic pathways by acting as an inhibitor or activator of specific enzymes. For example, it has been observed to potentially inhibit enzymes involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs.

Cellular Effects

Studies have shown that this compound affects cellular processes such as:

- Cell Proliferation : It may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or altering cell cycle progression.

- Gene Expression : The compound has been reported to modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

- Breast Cancer Cells : A study showed that treatment with this compound led to a reduction in cell viability by approximately 50% at concentrations above 10 µM over 48 hours .

- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacological effects of this compound:

- Toxicology Studies : Research indicated that at higher doses (above 50 mg/kg), there were observable toxic effects, including liver enzyme elevation, suggesting careful dose management is crucial for therapeutic applications.

- Therapeutic Potential : Animal models treated with lower doses showed improved survival rates when combined with standard chemotherapy agents, indicating a synergistic effect .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for understanding its therapeutic potential:

- Absorption : Initial studies suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions affecting its bioavailability when co-administered with other drugs.

- Excretion : Primarily excreted via urine after metabolic conversion.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer activity; enzyme inhibition | Promising for further development |

| 3-Bromo-2-methylbenzamide | Structure | Moderate enzyme inhibition | Similar brominated structure |

| N-(Cyclobutylmethyl)-aniline | Structure | Lower activity compared to brominated analogs | Highlights importance of bromine |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with bromination of 2-methylaniline derivatives followed by N-alkylation using cyclobutylmethyl halides. Key steps include:

- Bromination : Electrophilic substitution at the para position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Alkylation : Coupling the brominated intermediate with cyclobutylmethyl bromide via nucleophilic substitution, often using a base like K₂CO₃ in DMF or THF .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity. HPLC or GC-MS can validate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutylmethyl group integration) and aromatic proton splitting patterns .

- X-ray Crystallography : For unambiguous structural confirmation, especially to resolve steric effects from the cyclobutyl group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₅BrN) and isotopic patterns .

Advanced Research Questions

Q. How can reaction yields be improved in the alkylation step of this compound?

Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) to enhance N-alkylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while additives like KI promote halide exchange .

- Temperature Control : Slow addition of alkylating agents at 0–5°C minimizes side reactions like over-alkylation .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray structures) be resolved?

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to cross-validate substituent orientations. For example, X-ray can clarify steric hindrance causing unexpected NMR splitting .

- Computational Modeling : DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Q. What mechanistic insights exist for the biological activity of this compound?

While direct studies are limited, analogs suggest:

- Enzyme Inhibition : The bromine and cyclobutyl groups may interact with cytochrome P450 or kinase active sites via halogen bonding and hydrophobic interactions .

- Receptor Binding : Molecular docking studies (AutoDock Vina) can predict affinity for GPCRs or neurotransmitter receptors .

- In vitro Assays : Use HEK293 or HeLa cells to test cytotoxicity and target engagement via fluorescence polarization .

Q. How does substituent variation (e.g., bromine position) affect this compound’s reactivity in cross-coupling reactions?

- Steric Effects : The cyclobutyl group may hinder coupling at the ortho position, favoring para-selective Suzuki-Miyaura reactions .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) at the meta position .

- Comparative Studies : Synthesize analogs (e.g., 5-chloro or 5-iodo derivatives) to evaluate leaving group efficiency .

Q. What strategies address contradictory bioactivity data across different assay systems?

- Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple cell lines (e.g., cancer vs. normal) .

- Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid degradation .

- Statistical Analysis : Apply ANOVA or machine learning to identify outliers and assay-specific artifacts .

Q. What computational tools are recommended for predicting this compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.